1-Bromo-5-chloro-2-ethoxybenzene
Overview
Description
1-Bromo-5-chloro-2-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-5-chloro-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for its stability and reactivity .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the rate and outcome of the reaction . Additionally, the presence of other substances in the reaction environment can also influence the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-chloro-2-ethoxybenzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution Reactions:
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, or acyl chlorides in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 5-chloro-2-ethoxyphenol or 5-chloro-2-ethoxyaniline.
Electrophilic Aromatic Substitution: Introduction of nitro, sulfonyl, or acyl groups to the benzene ring.
Reduction: Formation of 2-ethoxybenzene.
Scientific Research Applications
1-Bromo-5-chloro-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethoxybenzene
- 1-Bromo-3-chloro-2-ethoxybenzene
- 1-Bromo-4-chloro-2-ethoxybenzene
Uniqueness
1-Bromo-5-chloro-2-ethoxybenzene is unique due to the specific positions of the bromine, chlorine, and ethoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-bromo-4-chloro-1-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAXVGTPDYRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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